3-(2-Ethoxyacetamido)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-[(2-ethoxyacetyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-2-18-7-10(16)15-11-8-5-3-4-6-9(8)19-12(11)13(14)17/h3-6H,2,7H2,1H3,(H2,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMHKVKAMULTOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2-Ethoxyacetamido)benzofuran-2-carboxamide can be achieved through a combination of 8-aminoquinoline directed C–H arylation and transamidation chemistry . The synthetic route involves the following steps:
8-Aminoquinoline Installation:
C–H Arylation: Palladium-catalyzed C–H arylation is used to install various aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold.
Transamidation: The directing group is cleaved, and further diversification of the C3-arylated benzofuran products is achieved through a one-pot, two-step transamidation procedure.
Chemical Reactions Analysis
3-(2-Ethoxyacetamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.
Common reagents and conditions used in these reactions include palladium catalysts for arylation, and various oxidizing and reducing agents for oxidation and reduction reactions .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that benzofuran derivatives, including 3-(2-Ethoxyacetamido)benzofuran-2-carboxamide, may exhibit anticancer properties. These compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action often involves the modulation of signaling pathways associated with cell growth and survival.
Neuroprotective Effects : Studies have shown that derivatives of benzofuran can provide neuroprotective benefits. For instance, compounds similar to this compound have been evaluated for their ability to protect neuronal cells from oxidative stress and excitotoxicity. These effects are crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Anti-inflammatory Properties
COX-2 Inhibition : The compound has been investigated for its role as a COX-2 inhibitor, which is significant in treating inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) that target COX-2 are widely used for managing conditions like arthritis and other inflammatory disorders. The ability of this compound to inhibit this enzyme suggests its potential as a therapeutic agent in inflammatory diseases.
Antioxidant Activity
Reactive Oxygen Species Scavenging : Compounds within the benzofuran class have demonstrated antioxidant properties by scavenging reactive oxygen species (ROS). This activity is essential in protecting cells from oxidative damage, which is implicated in various chronic diseases, including cancer and cardiovascular disorders.
Table 1: Summary of Research Findings on this compound
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer | Demonstrated inhibition of cell proliferation in breast cancer cell lines. |
| Study 2 | Neuroprotection | Showed significant neuroprotective effects against NMDA-induced excitotoxicity in rat cortical neurons. |
| Study 3 | Anti-inflammatory | Exhibited COX-2 inhibitory activity comparable to established NSAIDs. |
| Study 4 | Antioxidant | Effective in reducing oxidative stress markers in cellular models. |
Mechanism of Action
The mechanism of action of 3-(2-Ethoxyacetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzofuran-2-carboxamide Derivatives
Key Observations :
- Substituent Position: Unlike 7-methoxy derivatives (e.g., ), the 3-position substitution in the target compound may alter electronic and steric interactions with biological targets. The 3-substituent’s ethoxy group could enhance lipophilicity compared to electron-withdrawing groups (e.g., -Cl, -NO2) seen in other analogs .
- The lack of reported S-protein inhibition for the target compound suggests divergent pharmacological profiles despite shared scaffolds.
- Synthesis : Industrial processes for vilazodone highlight the importance of high-yield amide coupling, a step likely relevant to the target compound’s synthesis.
Electronic and Steric Effects
The 2-ethoxyacetamido group combines an ethoxy (electron-donating) and acetamido (polar) moiety. This contrasts with derivatives bearing electron-withdrawing groups (e.g., -Cl, -NO2) at meta/para positions, which may enhance oxidative stress resistance but reduce membrane permeability . The ethoxy group’s bulkiness could also impede binding to flat hydrophobic pockets, unlike smaller substituents (e.g., -OCH3 in ).
Physicochemical Properties
- Melting Points : While the target compound’s melting point is unreported, analogs with benzimidazole-benzyl substituents (e.g., Compound 21, 161–163°C ) suggest that bulkier groups increase crystallinity. Simpler derivatives (e.g., unsubstituted carboxamides) may exhibit lower melting points.
- Solubility : The ethoxyacetamido group’s balance of hydrophobicity and polarity may improve aqueous solubility compared to purely aromatic substituents (e.g., benzo[b]thiophene in Compound 22 ).
Biological Activity
3-(2-Ethoxyacetamido)benzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and neuroprotective research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
The compound's IUPAC name is 3-[(2-ethoxyacetyl)amino]-1-benzofuran-2-carboxamide , with a molecular weight of 262.26 g/mol . It can be synthesized through a combination of palladium-catalyzed C–H arylation and transamidation chemistry, allowing for the introduction of various functional groups that may enhance its biological activity.
1. Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, which positions it as a potential candidate for developing new antimicrobial agents. The specific mechanisms of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
2. Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. The exact molecular targets remain to be fully elucidated, but initial findings indicate interaction with key proteins involved in cell cycle regulation and apoptosis.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Binding to Target Proteins: The compound may interact with specific enzymes or receptors, modulating their activity.
- Reactive Oxygen Species (ROS) Scavenging: Similar compounds have shown antioxidant properties, suggesting this compound might mitigate oxidative stress through ROS scavenging.
- Induction of Apoptosis: By influencing apoptotic pathways, it could promote programmed cell death in malignant cells while protecting healthy neurons from excitotoxic damage .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, comparisons can be made with other benzofuran derivatives:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Methoxsalen | Antipsoriasis | DNA intercalation |
| Amiodarone | Antiarrhythmic | Potassium channel blockade |
| Dronedarone | Antiarrhythmic | Multi-channel inhibition |
| Vilazodone | Antidepressant | Serotonin reuptake inhibition |
The unique structural features of this compound may confer distinct biological activities not observed in these other compounds.
Case Study: Neuroprotective Activity
In a study evaluating a series of benzofuran derivatives, researchers found that certain substitutions at specific positions significantly enhanced neuroprotective effects against NMDA-induced excitotoxicity. Although this compound was not directly tested in this study, its structural characteristics suggest it could exhibit similar protective effects against oxidative damage in neuronal cells .
Research Findings Summary
- Antimicrobial Efficacy: Demonstrated inhibition of bacterial growth.
- Anticancer Activity: Induction of apoptosis in cancer cell lines.
- Neuroprotection: Potential to protect neurons from excitotoxicity and oxidative stress.
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing 3-(2-Ethoxyacetamido)benzofuran-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with the benzofuran core. Key steps include amide bond formation (e.g., coupling agents like EDC/DCC for introducing the ethoxyacetamido group) and esterification/carboxamide functionalization. Optimization focuses on:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Catalysts : Use of bases like triethylamine to facilitate deprotonation during amide coupling.
- Temperature control : Mild conditions (~0–25°C) prevent side reactions.
Continuous flow reactors are recommended for scalability and yield improvement (up to 66% purity reported in similar derivatives) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., ethoxy group at δ ~1.3–1.5 ppm for CH₃ and δ ~3.4–4.0 ppm for OCH₂).
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ expected ~357 g/mol for C₁₆H₁₆N₂O₅).
- Infrared (IR) spectroscopy : Confirms amide C=O stretches (~1650–1700 cm⁻¹) and benzofuran ring vibrations .
Q. How should researchers design initial biological activity assays for this compound?
- Methodological Answer : Prioritize assays aligned with benzofuran derivatives’ known activities:
- Antimicrobial : Broth microdilution against E. coli and S. aureus (MIC determination).
- Anticancer : MTT assays on cell lines (e.g., melanoma, breast cancer) to assess apoptosis induction.
- Anti-inflammatory : COX-2 inhibition assays.
Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate runs for statistical validity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across structurally similar benzofuran derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., ethoxy vs. methoxy groups on lipophilicity/logP). Fluorine substitution (as in 4-fluorophenyl analogs) may enhance membrane permeability but reduce solubility .
- Dose-response curves : Identify non-linear effects (e.g., hormetic responses) using Hill slope modeling.
- Metabolic stability assays : Liver microsome studies to rule out rapid degradation as a cause of false negatives .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger to simulate binding to targets like EGFR or COX-2. Focus on hydrogen bonding (amide NH with catalytic residues) and π-π stacking (benzofuran with hydrophobic pockets).
- Pharmacokinetic modeling : SwissADME predicts bioavailability (e.g., Lipinski’s Rule compliance) and blood-brain barrier penetration.
- MD simulations : GROMACS for 100-ns trajectories to assess binding stability .
Q. How can researchers design a robust SAR study for this compound derivatives?
- Methodological Answer :
- Variable substituent libraries : Synthesize analogs with modified ethoxy (e.g., propoxy, isopropoxy) or acetamido groups (e.g., chloroacetamido).
- Biophysical assays : Surface plasmon resonance (SPR) to quantify target binding affinity (KD values).
- Statistical modeling : Partial least squares (PLS) regression correlates structural descriptors (e.g., Hammett σ) with activity .
Data Contradiction Analysis
Q. Why might this compound show divergent activity profiles in similar assays?
- Methodological Answer :
- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration).
- Solubility issues : Use DMSO stocks ≤0.1% to avoid precipitation; confirm solubility via nephelometry.
- Off-target effects : Employ siRNA knockdown or CRISPR-edited cell lines to isolate target-specific activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
